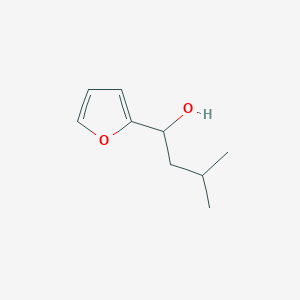
1-(2-Furyl)-3-methylbutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)-3-methylbutanol is a furan-substituted primary alcohol with the molecular formula C₉H₁₄O₂. The furyl group contributes to its aromatic reactivity, while the 3-methylbutanol moiety imparts solubility and volatility properties akin to isoamyl alcohol (3-methylbutanol) .
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Furyl)-3-methylbutanol with structurally or functionally related compounds:
Structural and Functional Differences
- Furan vs. Non-Furan Derivatives: The furan ring in this compound enhances aromatic reactivity compared to 3-methylbutanol, enabling participation in cycloaddition or electrophilic substitution reactions. This contrasts with 3-methylbutanol, which is primarily used for its solvent properties and fruity odor .
- Alcohol vs. Ketone: 1-(2-Furyl)butan-3-one (a ketone) lacks the hydroxyl group of this compound, reducing its hydrogen-bonding capacity and altering its solubility and reactivity .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3 |
InChI Key |
WPTNAKBTQXBXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CO1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














